![molecular formula C11H14ClN B13467726 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound that features a unique structural framework This compound is characterized by its rigid, three-dimensional structure, which makes it an interesting subject for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is usually carried out under controlled conditions, such as the use of potassium tert-butoxide at elevated temperatures (e.g., 65°C) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batchwise processes. This approach allows for the preparation of multigram quantities of the compound, ensuring consistency and purity . The key steps in the industrial synthesis involve optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring or the bicyclic framework.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, while the azabicyclohexane moiety can form hydrogen bonds and other non-covalent interactions . These interactions modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.1.1]hexane: A structurally similar compound that lacks the phenyl group.
Bicyclo[2.1.1]hexane: A related compound without the nitrogen atom in the bicyclic framework.
Bicyclo[1.1.1]pentane: Another sp3-rich bicyclic compound used in medicinal chemistry.
Uniqueness
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to the presence of both the phenyl group and the azabicyclohexane moiety. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14ClN |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
4-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(7-11)12-8-11;/h1-5,10,12H,6-8H2;1H |
InChI-Schlüssel |
GBTIMGYZVRROGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CN2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
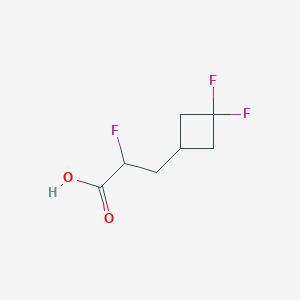
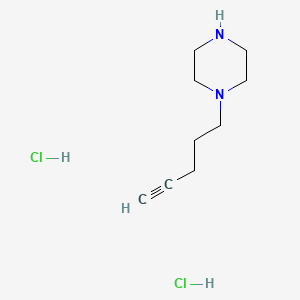
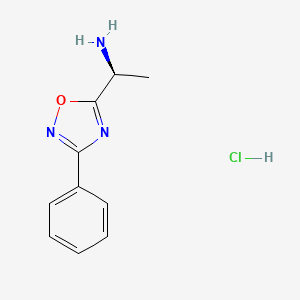
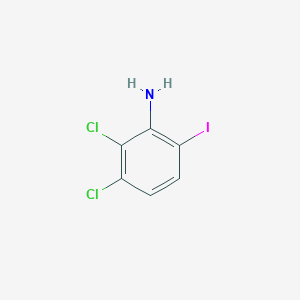
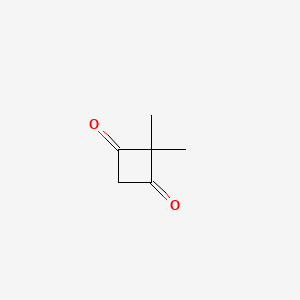
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

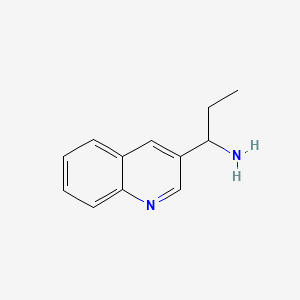

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
